

Acetyltrimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Acetyltrimethylsilane, a prominent member of the acylsilane family, is a versatile organosilicon compound with significant applications in organic synthesis and burgeoning potential in medicinal chemistry. Its unique electronic and steric properties, stemming from the juxtaposition of a carbonyl group and a trimethylsilyl moiety, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of acetyltrimethylsilane, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **acetyltrimethylsilane** is fundamental to its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of Acetyltrimethylsilane



Property	Value	Reference
Chemical Formula	C5H12OSi	General Knowledge
Molecular Weight	116.23 g/mol	General Knowledge
Appearance	Colorless liquid	General Knowledge
Boiling Point	112 °C (at 760 mmHg)	[1]
Density	0.811 g/mL at 25 °C	General Knowledge
Refractive Index (n ²⁰ /D)	1.4125	[1]

Table 2: Spectroscopic Data of Acetyltrimethylsilane

Spectroscopic Technique	Characteristic Peaks/Signals
¹H NMR (CDCl₃)	δ ~2.2 ppm (s, 3H, COCH3), δ ~0.2 ppm (s, 9H, Si(CH3)3)
¹³ C NMR (CDCl ₃)	δ ~240 ppm (C=O), δ ~35 ppm (COCH ₃), δ ~-3 ppm (Si(CH ₃) ₃)
IR (Infrared)	~1645 cm $^{-1}$ (C=O stretch), ~1250 cm $^{-1}$ (Si-CH 3 bend), ~840 cm $^{-1}$ (Si-C stretch)
Mass Spectrometry (EI)	m/z 101 ([M-CH ₃] ⁺), 73 ([Si(CH ₃) ₃] ⁺)

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Synthesis of Acetyltrimethylsilane

The preparation of **acetyltrimethylsilane** can be achieved through various synthetic routes. A reliable and high-yielding method involves the reaction of 1-(methoxyvinyl)lithium with trimethylsilyl chloride, followed by hydrolysis.[1]

Experimental Protocol: Synthesis of Acetyltrimethylsilane[1]



Step 1: Preparation of 1-(Methoxyvinyl)trimethylsilane

- To a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous tetrahydrofuran (THF).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add methyl vinyl ether (1.2 equivalents) to the cooled THF.
- Slowly add a solution of tert-butyllithium in pentane (1.0 equivalent) to the stirred mixture while maintaining the temperature at -78 °C.
- After the addition is complete, stir the mixture for an additional hour at -78 °C.
- Add trimethylsilyl chloride (1.0 equivalent) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional hour.
- Pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by distillation to yield 1-(methoxyvinyl)trimethylsilane.

Step 2: Hydrolysis to Acetyltrimethylsilane

- In a round-bottom flask, dissolve the 1-(methoxyvinyl)trimethylsilane in a 4:1 mixture of acetone and 1.0 M aqueous hydrochloric acid.
- Stir the solution at room temperature for one hour.
- Transfer the mixture to a separatory funnel and add water and diethyl ether.
- Separate the layers and extract the aqueous layer with diethyl ether.

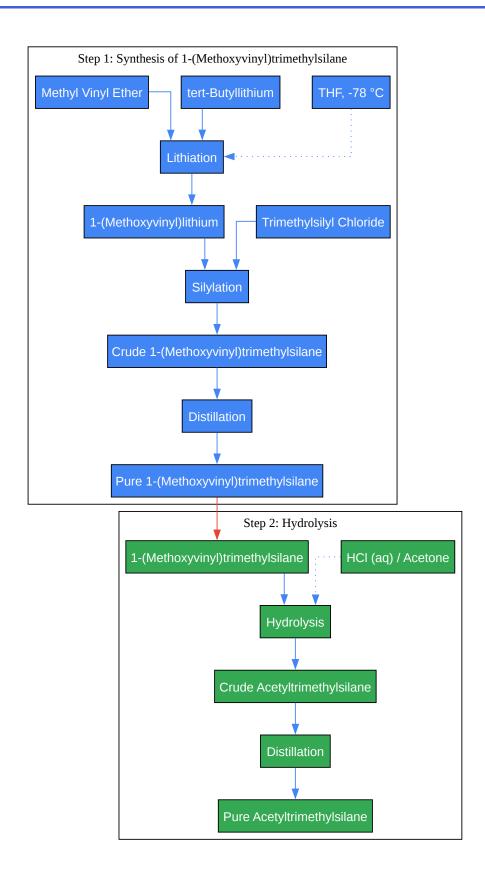
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- Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by distillation to obtain pure **acetyltrimethylsilane** (yields typically range from 78-83%).





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Synthesis of Acetyltrimethylsilane Workflow



Key Reactions and Applications

Acetyltrimethylsilane serves as a versatile precursor in a variety of important organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the ability of the silyl group to stabilize adjacent positive charge or to migrate.

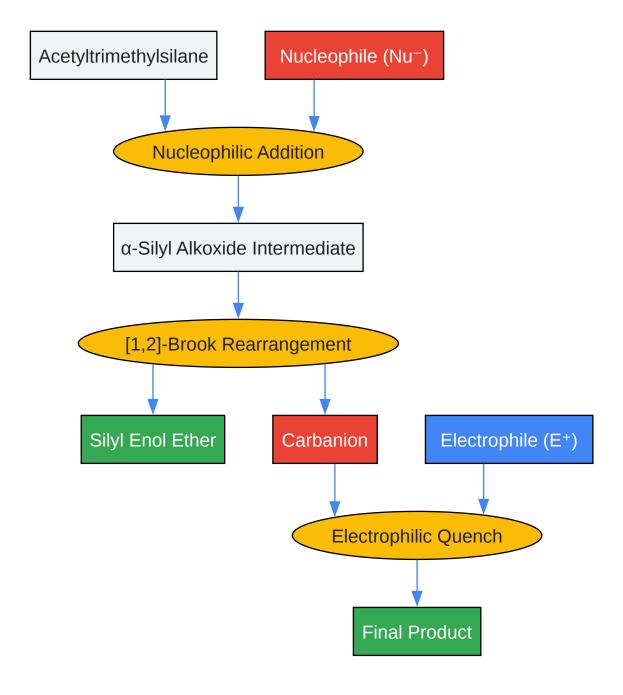
Nucleophilic Addition and the Brook Rearrangement

Nucleophilic attack at the carbonyl carbon of **acetyltrimethylsilane** generates a tetrahedral intermediate that can undergo a[1][2]-Brook rearrangement, where the silyl group migrates from carbon to the newly formed alkoxide. This rearrangement is a powerful tool for the formation of silyl enol ethers and can be exploited in tandem reactions.[3][4][5]

General Reaction Scheme:

- Nucleophilic Addition: A nucleophile (e.g., organolithium, Grignard reagent) adds to the carbonyl carbon of acetyltrimethylsilane.
- Brook Rearrangement: The resulting α -silyl alkoxide undergoes a rearrangement to form a silyl enol ether and a carbanion.
- Electrophilic Quench: The carbanion can be trapped with an electrophile.





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Brook Rearrangement Pathway

Photochemical Reactions: Generation of Siloxycarbenes

Upon UV irradiation, **acetyltrimethylsilane** can undergo a photo-Brook rearrangement to generate a siloxycarbene intermediate. These nucleophilic carbenes are highly reactive and can participate in a variety of transformations, including insertions and cycloadditions. This reactivity is particularly relevant in the context of drug discovery for photoaffinity labeling.

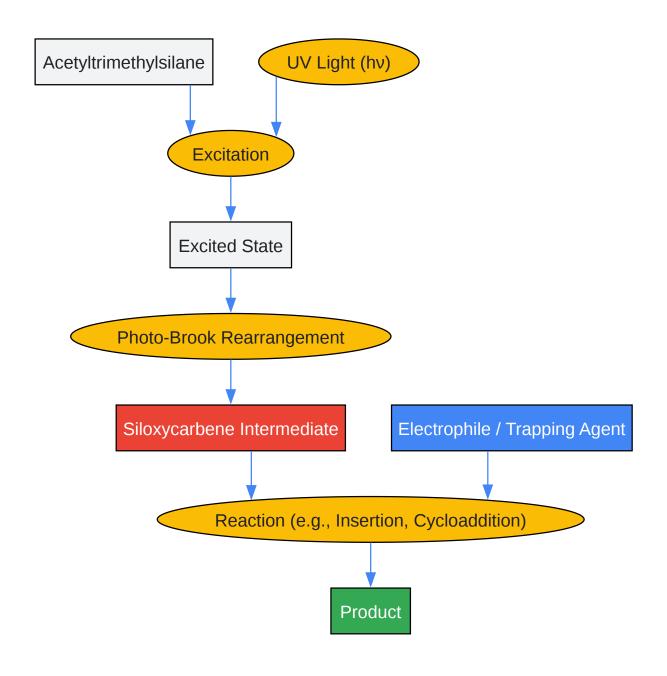


Experimental Protocol: General Procedure for Photochemical Reaction

Caution: Photochemical reactions should be carried out in appropriate apparatus with UV shielding.

- Dissolve **acetyltrimethylsilane** and the desired trapping agent (e.g., an alcohol, alkene, or protein) in a suitable degassed solvent (e.g., acetonitrile, benzene) in a quartz reaction vessel.
- Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically > 300 nm) while maintaining a constant temperature.
- Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
- Upon completion, remove the solvent under reduced pressure.
- Purify the product by column chromatography or other suitable methods.





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Photochemical Generation of Siloxycarbenes

Wittig-type Reactions

Acetyltrimethylsilane can serve as a carbonyl partner in Wittig-type reactions with phosphorus ylides to generate vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can undergo a variety of further transformations.



Experimental Protocol: General Procedure for Wittig Reaction[6][7]

- Generate the phosphorus ylide in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO).
- To the resulting ylide solution, add a solution of **acetyltrimethylsilane** in the same solvent at an appropriate temperature (often 0 °C or room temperature).
- Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude vinylsilane product by column chromatography.

Applications in Drug Development

The unique reactivity of **acetyltrimethylsilane** and its derivatives makes them attractive tools in drug discovery and development.

Photoaffinity Labeling

The ability of acylsilanes to generate reactive carbene intermediates upon photoirradiation has been harnessed for photoaffinity labeling (PAL).[6] In this technique, a bioactive molecule is functionalized with an acylsilane moiety. Upon binding to its biological target (e.g., a protein), UV irradiation triggers the formation of a carbene, which then covalently crosslinks the molecule to the target. This allows for the identification and characterization of drug-protein interactions.

Experimental Protocol: General Workflow for Photoaffinity Labeling[9][10][11][12]

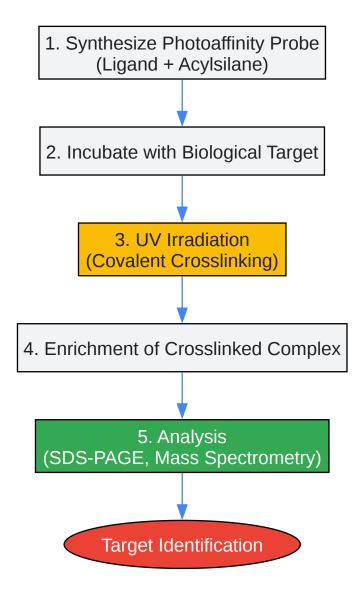
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- Probe Synthesis: Synthesize a photoaffinity probe by incorporating an acetyltrimethylsilane derivative into a molecule of interest.
- Incubation: Incubate the biological sample (e.g., cell lysate or purified protein) with the photoaffinity probe.
- UV Irradiation: Irradiate the sample with UV light of an appropriate wavelength to induce covalent crosslinking.
- Enrichment: Enrich the crosslinked protein-probe complexes, often using a tag (e.g., biotin) incorporated into the probe.
- Analysis: Analyze the enriched proteins by techniques such as SDS-PAGE and mass spectrometry to identify the target protein and the site of covalent modification.





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- To cite this document: BenchChem. [Acetyltrimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b079254#role-of-acetyltrimethylsilane-asan-organosilicon-compound]

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